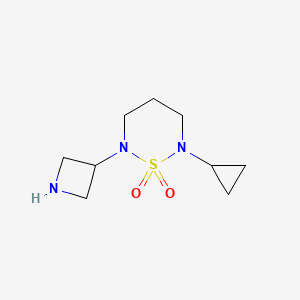

2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2S/c13-15(14)11(8-2-3-8)4-1-5-12(15)9-6-10-7-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPMVTLCUCRFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)N(C1)C2CNC2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazinane ring structure that plays a crucial role in its biological activity. The presence of the azetidine and cyclopropyl groups contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition : It is known to inhibit enzymes such as aldose reductase, which is involved in glucose metabolism. This inhibition can affect diabetic complications by modulating glucose levels.

- Cell Signaling Modulation : The compound influences cell signaling pathways that can lead to apoptosis in cancer cells. This is achieved through the activation of specific pathways that promote programmed cell death .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in various cancer cell lines, including HeLa cells. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further investigation as an anticancer agent .

- Antimicrobial Effects : Similar thiadiazinane derivatives have shown antimicrobial properties against a range of pathogens. This suggests the potential for this compound to contribute to the development of new antimicrobial therapies .

- Anti-inflammatory Properties : The compound has been linked to the inhibition of nitric oxide production, which is significant in inflammatory responses. This suggests a role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

These findings highlight the compound's multifaceted biological activities and its potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a thiadiazine ring, which is known for its biological activity. Its molecular formula is , and it has a molecular weight of approximately 213.28 g/mol. The structural characteristics contribute to its interaction with biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 2-(Azetidin-3-yl)-6-cyclopropyl-1,2,6-thiadiazinane 1,1-dioxide may exhibit anticancer properties. The compound's structure allows it to interact with specific signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that related thiadiazine derivatives can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Thiadiazine derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Preliminary studies suggest that this compound may share these properties, making it a candidate for further investigation in the development of new antibiotics .

Neurological Applications

There is emerging interest in the neuroprotective effects of thiadiazine compounds. Some derivatives have shown promise in models of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress. The potential application of this compound in treating conditions like Alzheimer's disease warrants further exploration .

Case Study: Anticancer Activity

In a study examining the anticancer effects of various thiadiazine derivatives, researchers synthesized a series of compounds based on the thiadiazine framework and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the thiadiazine structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 15 | Cell cycle arrest |

| This compound | A549 (Lung) | TBD | TBD |

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiadiazine compounds against resistant bacterial strains. The study highlighted the potential of these compounds to inhibit growth effectively and suggested that they could serve as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares structural homology with other thiadiazinane and thiadiazolidine derivatives, as highlighted by similarity scores (ranging 0.50–0.79) in CAS databases . Key analogues include:

Key Observations :

- Substituent Effects : The azetidinyl group introduces significant steric and electronic effects due to its four-membered ring strain, while the cyclopropyl substituent increases lipophilicity and rigidity compared to methyl or aryl groups in analogues .

Preparation Methods

Formation of the 1,2,6-Thiadiazinane 1,1-dioxide Core

The thiadiazinane 1,1-dioxide ring is generally synthesized by reacting diamines with sulfamide or sulfur-based reagents under controlled conditions such as heating in pyridine or other solvents.

| Yield (%) | Reaction Conditions | Experimental Notes |

|---|---|---|

| 28-52% | Pyridine, imidosulfonic acid, reflux 3 h | N-methylethylenediamine (20.8 mmol) reacted with sulfuric diimide in pyridine, refluxed for 3 h. |

| 16-28% | Pyridine or 1,4-dioxane, reflux 16-20 h | Reaction of N-methylethylenediamine with sulfamide at 100-120 °C under inert atmosphere or reflux. |

| 68.7% | N-methyl-acetamide, water | Sodium hydride deprotonation followed by nucleophilic substitution with benzyl derivatives. |

These reactions yield thiadiazinane 1,1-dioxide intermediates with varying yields depending on solvent, temperature, and reaction time.

Incorporation of the Cyclopropyl Group

The cyclopropyl substituent at the 6-position is introduced through:

- Use of cyclopropyl-containing reagents or building blocks.

- Palladium-catalyzed cross-coupling reactions (e.g., Pd(0)-catalyzed coupling with cyclopropylboronic acid or halides).

- Conditions such as caesium carbonate base, 1,4-dioxane solvent, at 80 °C for 6 hours under nitrogen atmosphere.

Typical yields for this step are approximately 60-65%.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| 1 | N-methylethylenediamine + sulfamide, pyridine, reflux 16 h | 28-52 | 2-Methyl-1,2,6-thiadiazinane 1,1-dioxide intermediate |

| 2 | NaH, azetidinyl methane sulfonate, DMSO, 0 °C to RT, 5 h | ~43 | 2-(Azetidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide derivative |

| 3 | Pd catalyst, Cs2CO3, 1,4-dioxane, 80 °C, 6 h | 61 | This compound final product |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic proton signals for the thiadiazinane ring, azetidinyl substituent, and cyclopropyl group confirm structure.

- Mass Spectrometry : Molecular ion peaks consistent with calculated m/z values for intermediates and final product.

- Melting Points and Purity : Confirmed by recrystallization and chromatographic purification steps.

Research Findings and Optimization Notes

- Reaction yields are sensitive to solvent choice, temperature, and reaction time.

- Use of inert atmosphere (nitrogen) improves product purity and yield, especially in palladium-catalyzed steps.

- Protecting groups on azetidinyl moieties facilitate selective substitution and prevent side reactions.

- Column chromatography and recrystallization are essential for isolating pure compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.